molecular formula C22H20ClNO3 B10831369 N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide

N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide

Cat. No.: B10831369
M. Wt: 381.8 g/mol
InChI Key: DPADEQNOMBTITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCW16 involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 4-(4-methoxyphenoxy)aniline under suitable conditions to yield CCW16 .

Industrial Production Methods

Industrial production of CCW16 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CCW16 primarily undergoes substitution reactions due to the presence of the chloro group. It can also participate in covalent bonding with target proteins, facilitating its role in protein degradation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically the substituted derivatives of CCW16, which retain the core structure but with different functional groups attached .

Scientific Research Applications

CCW16 is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:

    Chemistry: Used as a building block for the synthesis of protein degraders.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Potential applications in drug discovery, particularly in targeting undruggable proteins for degradation.

    Industry: Utilized in the development of new therapeutic agents and research tools .

Mechanism of Action

CCW16 exerts its effects by covalently binding to the E3 ubiquitin ligase RNF4. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The molecular targets include proteins involved in various cellular pathways, making CCW16 a valuable tool in studying protein degradation mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CCW16 is unique due to its specific design for RNF4, making it highly effective in targeting proteins for degradation. Its covalent binding mechanism ensures stable and efficient recruitment of target proteins .

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

N-benzyl-2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide

InChI

InChI=1S/C22H20ClNO3/c1-26-19-11-13-21(14-12-19)27-20-9-7-18(8-10-20)24(22(25)15-23)16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3

InChI Key

DPADEQNOMBTITM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC3=CC=CC=C3)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.